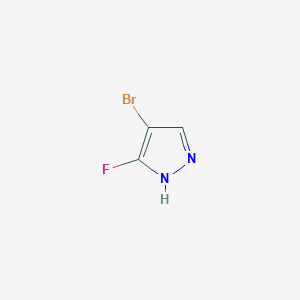
Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 . It is used in scientific research and has immense potential for applications in drug discovery, medicinal chemistry, and material science .
Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride consists of a four-membered azetidine ring attached to a pyridine ring via a methanone group . The presence of nitrogen in the azetidine ring and the pyridine ring contributes to its unique chemical properties.Physical And Chemical Properties Analysis
Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride has a molecular weight of 198.65 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available sources .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has explored the synthesis of new pyrimidine-azetidinone analogues and their antimicrobial and antitubercular activities. For instance, Chandrashekaraiah et al. (2014) synthesized a series of azetidinone analogues demonstrating significant antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings suggest the potential of azetidinone derivatives in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Another study by Thomas et al. (2016) focused on the synthesis of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, showing significant antidepressant and nootropic activities. This research highlights the central nervous system (CNS) activity potential of 2-azetidinone skeleton, offering a foundation for developing potent and safe CNS agents (Thomas et al., 2016).
Antimicrobial Screening of Novel Compounds
Ayyash and Habeeb (2019) synthesized novel 2-azetidinone derivatives from pyrazin dicarboxylic acid, revealing excellent antibacterial and antifungal activities. The structural assignments were supported by spectroscopic analysis, indicating the compounds' potential in antimicrobial applications (Ayyash & Habeeb, 2019).
Pincer Ligands and Complexes
Casarrubios et al. (2015) reported on the metal-promoted degradation of 2-azetidinones to afford CC'N-pincer ligands, demonstrating the utility of these compounds in preparing complexes with potential applications in catalysis and material science (Casarrubios et al., 2015).
Role in Anti-tubercular Agents
Research by Pramod et al. (2021) explored azetidinone derivatives as potential therapeutics for tuberculosis, indicating that certain compounds showed significant anti-tubercular activity. This suggests the potential of azetidinone derivatives in developing new treatments for tuberculosis (Pramod et al., 2021).
Eigenschaften
IUPAC Name |
azetidin-3-yl(pyridin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c12-9(8-5-11-6-8)7-1-3-10-4-2-7;/h1-4,8,11H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFHNIWBVBNQLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=NC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

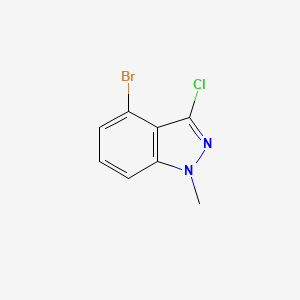
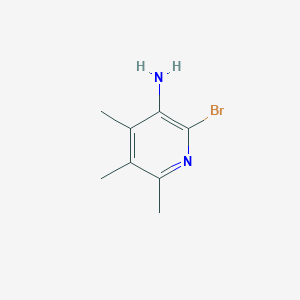
![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)
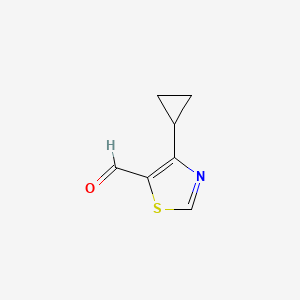


![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
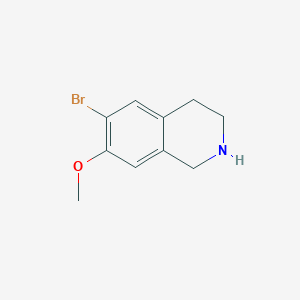
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
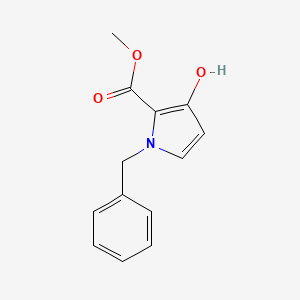

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)
